N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the attachment of the N-[4-(diethylaminomethyl)phenyl] group under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the functional groups present in the molecule.
Substitution: This reaction can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen atoms or other functional groups .
Scientific Research Applications
N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating diseases related to GSK-3 inhibition, such as Alzheimer’s disease and diabetes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism and cell signaling. By inhibiting GSK-3, the compound can modulate these pathways, leading to potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- N-(4-methylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
- N-(4-chlorophenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Uniqueness
N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is unique due to its specific diethylaminomethyl substitution, which can enhance its binding affinity and selectivity towards GSK-3 compared to other similar compounds .
Properties
Molecular Formula |
C21H23N7 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-9-17(10-8-16)25-21-22-13-11-19(26-21)18-14-24-28-20(18)6-5-12-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26) |
InChI Key |
DQKZVZRKPRQVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origin of Product |
United States |
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